2,4-o-(3,4-Dimethylbenzylidene)-d-sorbitol
Description
Contextualization within Supramolecular Chemistry and Low-Molecular-Weight Gelators
2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol is classified as a low-molecular-weight gelator (LMWG), a class of small organic molecules (typically under 2000 Da) capable of forming thermally reversible gels in various organic solvents and polymer melts. nottingham.ac.ukresearchgate.net The formation of these gels is a prime example of supramolecular chemistry, where non-covalent interactions drive the spontaneous organization of molecules into well-defined, functional structures. researchgate.net
The gelation mechanism of DBS derivatives is predicated on their unique "butterfly-like" molecular conformation. scispace.comwhiterose.ac.uk In this structure, the sorbitol backbone constitutes the hydrophilic "body," while the two benzylidene groups act as the hydrophobic "wings." scispace.com This amphiphilic nature is critical for its self-assembly. Upon cooling from a dissolved state in a solvent or polymer melt, these molecules aggregate through a combination of intermolecular forces, including hydrogen bonding between the free hydroxyl groups of the sorbitol units and π-π stacking of the aromatic benzylidene wings. researchgate.netwhiterose.ac.uk This cooperative assembly leads to the formation of a three-dimensional, sample-spanning fibrillar network that immobilizes the liquid or polymer matrix, resulting in a gel. researchgate.net The precise nature of the self-assembled structure is highly sensitive to the surrounding environment, with solvent polarity playing a key role in dictating the dominant interactions and the resulting fiber morphology. scispace.comwhiterose.ac.uknih.gov
Historical Perspective of Benzylidene Sorbitol Derivatives in Scientific Inquiry
The scientific journey of benzylidene sorbitol derivatives began over a century ago, long before the formalization of supramolecular chemistry. researchgate.net The parent compound, 1,3:2,4-dibenzylidene-D-sorbitol (DBS), was first synthesized in the late 19th century and was recognized for its ability to gel organic solvents. researchgate.netscispace.com For many decades, its applications were primarily in consumer products like cosmetics and personal care items. whiterose.ac.uk
A significant breakthrough occurred in the latter half of the 20th century with the discovery of their utility as nucleating agents for semi-crystalline polymers. akjournals.comtu-darmstadt.de This discovery marked a pivotal shift, leading to the development of successive generations of sorbitol-based additives designed to enhance the properties of polymers, particularly polypropylene (B1209903). akjournals.com These additives, often termed "clarifying agents," function by dissolving in the polymer melt at high temperatures and then recrystallizing upon cooling to form a fine fibrillar network that templates polymer crystallization. mdpi.comnih.gov This process leads to smaller and more numerous crystalline structures (spherulites), which significantly reduces light scattering and thus enhances the optical clarity of the polymer. utb.cznih.gov this compound (also known as DMDBS) represents a third-generation product in this lineage, offering superior performance compared to its predecessors. ippi.ac.irresearchgate.net
Significance of this compound as a Model System
The compound this compound serves as an important model system for investigating fundamental physical and chemical processes in materials science. researchgate.net Its dual functionality as both a versatile organogelator and an efficient polymer nucleating agent makes it a subject of intensive academic and industrial research. acs.orgresearchgate.net
The study of its self-assembly into nanofibrillar networks provides a powerful platform for understanding nucleation and growth mechanisms. researchgate.netnih.gov Researchers use this molecule to explore how molecular-level interactions translate into macroscopic material properties. rsc.org For example, the formation of its fibrillar network in a polymer melt is a prerequisite for its nucleating activity; this network provides a high surface area for heterogeneous nucleation, inducing the formation of numerous small polymer crystals. mdpi.comnih.govmdpi.com The kinetics of this fibril formation and the resulting morphology are critical areas of study, offering insights into controlled crystallization processes. acs.orgnih.gov The distinct temperature-dependent phase behavior of DMDBS within a polymer matrix, including its dissolution and subsequent crystallization, is a key factor that dictates its performance as a clarifying agent. ippi.ac.irmdpi.comresearchgate.net
Overview of Key Research Areas and Methodological Approaches
Research on this compound and its analogues is multifaceted, employing a wide range of analytical and characterization techniques to probe its structure, assembly, and influence on host materials.
Key Research Areas:
Self-Assembly Mechanism: Elucidating the precise molecular interactions (hydrogen bonding, π-π stacking, solvophobic effects) that govern the formation of fibrillar networks in different media. nih.govrsc.orgresearchgate.net
Nucleation and Crystallization Kinetics: Studying how the compound influences the crystallization rate, temperature, and morphology of polymers. mdpi.commdpi.comresearchgate.net
Rheology of Gels: Characterizing the mechanical properties of the gels formed in both organic solvents and polymer melts to understand the network structure and strength. ippi.ac.irresearchgate.netresearchgate.netdoaj.org
Structure-Property Relationships: Correlating modifications in the molecular structure of the sorbitol derivative with its performance as a gelator or nucleating agent. nottingham.ac.ukakjournals.comrsc.org
Methodological Approaches: A variety of advanced techniques are utilized to investigate these areas:
Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to visualize the morphology of the self-assembled fibrillar networks. nottingham.ac.uknih.govnih.gov Polarized Light Microscopy (PLM) is employed to observe the crystalline structures (spherulites) in polymers. mdpi.comresearchgate.net
Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD) provide information on the nanoscale structure of the fibrils and the crystalline form of the polymer, respectively. acs.orgnih.govrsc.orgmdpi.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) is crucial for determining key thermal transitions, such as the crystallization and melting temperatures of both the additive and the polymer, which helps in constructing phase diagrams. ippi.ac.irnih.govmdpi.comresearchgate.net
Rheology: Rheometers are used to measure the viscoelastic properties (storage and loss moduli, complex viscosity) of the material as it cools, allowing for the detection of the gel point or the phase separation temperature of the additive from the polymer melt. ippi.ac.irresearchgate.netdoaj.org
Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) spectroscopy help in studying the hydrogen bonding interactions, while Nuclear Magnetic Resonance (NMR), UV-Visible, and Circular Dichroism (CD) spectroscopy are used to probe molecular conformations and interactions during self-assembly. nih.govrsc.orgnist.govnih.govutwente.nl
The table below summarizes the effect of this compound (DMDBS) on the nonisothermal crystallization of isotactic polypropylene (iPP), demonstrating its nucleating efficiency.
| DMDBS Content (wt. %) | Crystallization Temperature (Tc) under 300 MPa (°C) | Reference |
|---|---|---|
| 0 (Neat iPP) | ~165-169 | mdpi.com |
| 0.4 | ~186 | mdpi.com |
| 1.0 | ~186 | mdpi.com |
The following table outlines common analytical techniques used to study the compound and its effects.
| Technique | Information Obtained | Reference |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Morphology of fibrillar networks and polymer crystalline structures. | nottingham.ac.uknih.gov |
| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure and kinetics of fibril formation. | acs.orgnih.gov |
| Differential Scanning Calorimetry (DSC) | Crystallization and melting temperatures, degree of crystallinity. | nih.govmdpi.comresearchgate.net |
| Rheology | Viscoelastic properties, gel point, phase separation temperature. | ippi.ac.irresearchgate.netdoaj.org |
| Fourier Transform Infrared (FTIR) Spectroscopy | Intermolecular interactions, particularly hydrogen bonding. | nih.govrsc.orgutwente.nl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[(4R,5R,6S)-2-(3,4-dimethylphenyl)-5-hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-8-3-4-10(5-9(8)2)15-20-12(7-17)13(19)14(21-15)11(18)6-16/h3-5,11-19H,6-7H2,1-2H3/t11-,12+,13-,14-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFQFWTXROJQA-PFNKYVCDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OC(C(C(O2)C(CO)O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2O[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235636 | |
| Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208462-99-1 | |
| Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208462-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-O-[(3,4-Dimethylphenyl)methylene]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization for Research
Stereoselective Synthesis of 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol
The synthesis of this compound is primarily achieved through the acid-catalyzed condensation of D-sorbitol with one equivalent of 3,4-dimethylbenzaldehyde (B1206508). This reaction can, however, lead to a mixture of products, including the di-substituted 1,3:2,4-bis(3,4-dimethylbenzylidene)sorbitol (DMDBS) and other mono-substituted isomers. rsc.orgwhiterose.ac.ukresearchgate.net Therefore, achieving high stereoselectivity for the desired 2,4-monoacetal is a key challenge.
The selective synthesis of mono-benzylidene acetals of sorbitol is a nuanced process governed by kinetic and thermodynamic control. rsc.org Research on the reaction of D-glucitol, a stereoisomer of sorbitol, with aldehydes has shown that the 2,3-O-monoacetal is often the kinetically favored product, which can then rearrange to the more thermodynamically stable 2,4-O-monoacetal. rsc.org This suggests that prolonged reaction times and elevated temperatures would favor the formation of the desired 2,4-isomer.
To achieve high yields of the target compound, several factors must be optimized. The choice of catalyst is critical. While various acid catalysts like p-toluenesulfonic acid (p-TSA) are commonly employed for acetal (B89532) formation, the use of chiral phosphoric acids (CPAs) has emerged as a sophisticated strategy for achieving high regioselectivity in the protection of sugar-derived diols. rsc.orgnih.govchemrxiv.orgchemrxiv.org These catalysts can create a chiral environment that directs the acetalization to specific hydroxyl groups.
The solvent system also plays a significant role. A dual-solvent medium, such as a mixture of a non-polar solvent like cyclohexane (B81311) and an alcohol like methanol, is often used. rsc.org Cyclohexane can serve to azeotropically remove water, driving the reaction equilibrium towards the acetal products. whiterose.ac.uk The precise ratio of reactants and the reaction temperature are also key parameters to control for maximizing the yield of the mono-substituted product over the di-substituted and other isomeric by-products.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Objective | Rationale |
| Reactant Stoichiometry | Favor mono-acetal formation | Using a 1:1 molar ratio of D-sorbitol to 3,4-dimethylbenzaldehyde is the starting point to minimize di-substitution. |
| Catalyst System | Enhance regioselectivity | Chiral phosphoric acids (CPAs) can offer superior control over the reaction site compared to achiral acids like p-TSA. |
| Solvent System | Drive reaction completion | A dual-solvent system (e.g., cyclohexane/methanol) allows for azeotropic removal of water, shifting the equilibrium towards product formation. |
| Reaction Temperature | Achieve thermodynamic product | Higher temperatures can facilitate the rearrangement of the kinetic 2,3-isomer to the more stable 2,4-isomer. |
| Reaction Time | Ensure equilibrium is reached | Sufficient reaction time is necessary to allow for the formation of the thermodynamically favored 2,4-O-monoacetal. |
A significant challenge in the synthesis of sorbitol-based acetals is the potential for the product to form a gel in the reaction medium. nih.gov This gelation can hinder stirring, reduce reaction efficiency, and complicate product isolation and purification. The self-assembly of the sorbitol derivatives into fibrillar networks is responsible for this phenomenon. nih.gov
To mitigate gelation during synthesis, several strategies can be employed. The choice of solvent is paramount; a solvent that does not strongly promote the self-assembly of the product is preferred. Additionally, controlling the reaction temperature can influence the solubility of the product and its propensity to form gels. Maintaining a higher temperature can keep the product dissolved and prevent gel formation. The concentration of the reactants is another critical factor; conducting the reaction at a lower concentration can reduce the likelihood of the product molecules self-assembling into a gel network.
Functionalization Strategies for Tailored Self-Assembly and Interactions
The inherent structure of this compound, with its free hydroxyl groups and modifiable aromatic ring, makes it a versatile platform for chemical derivatization. rsc.org Such modifications are crucial for tailoring its self-assembly behavior and creating materials with specific functionalities.
The benzylidene portion of the molecule can be readily modified by using substituted benzaldehydes in the initial synthesis. While this article focuses on the 3,4-dimethyl derivative, further functionalization of the aromatic ring, such as the introduction of ester or carboxylic acid groups, can be envisioned to alter the electronic properties and intermolecular interactions of the molecule. rsc.orgresearchgate.net
More commonly, functionalization occurs at the free hydroxyl groups of the sorbitol backbone (at the C-1, C-3, C-5, and C-6 positions). These hydroxyl groups can undergo a variety of reactions, including esterification, etherification, and conversion to carbamates. rsc.org For instance, reaction with acyl chlorides or anhydrides can introduce ester functionalities, while alkyl halides in the presence of a base can form ethers. The reactivity of the hydroxyl groups varies, with the primary hydroxyl at the C-6 position generally being the most reactive. rsc.org Selective functionalization of the other hydroxyl groups may require the use of protecting group strategies. rsc.org
The intrinsic chirality of the D-sorbitol core is a key feature of this compound. nottingham.ac.uk This chirality can be transmitted to the supramolecular level, leading to the formation of helical aggregates. nottingham.ac.uk The synthesis of new chiral derivatives, by introducing other chiral moieties through functionalization of the sorbitol backbone, can provide a powerful means of controlling the handedness and pitch of these helical structures. For example, esterification of the free hydroxyl groups with a chiral acid would introduce a second stereocenter, potentially leading to diastereomeric derivatives with distinct self-assembly behaviors. This approach allows for a high degree of control over the resulting supramolecular architecture.
This compound can be used as a component in multi-component systems to create hybrid materials with emergent properties. nottingham.ac.uk By co-assembling this molecule with other structurally related or unrelated molecules, it is possible to form complex supramolecular structures. For instance, it can be mixed with other sorbitol derivatives, such as those with different substituents on the benzylidene ring or with different functional groups on the sorbitol backbone. researchgate.net
The compatibility and interactions between the different components will dictate the final structure and properties of the hybrid material. In some cases, the components may co-assemble into a single, mixed fibrillar network. In other cases, they may self-sort into distinct domains, leading to the formation of patterned or multi-domain materials. researchgate.net This approach opens up possibilities for creating materials with spatially defined chemical and physical properties, which is of great interest for applications in areas such as patterned surface coatings and multi-domain gels. researchgate.net
Supramolecular Self Assembly Mechanisms and Hierarchical Structure Formation
Molecular Interactions Driving Self-Assembly of 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol
The self-assembly of this compound is a nuanced process driven by a combination of specific, non-covalent interactions. The unique "butterfly-like" structure of sorbitol-based gelators, with the sorbitol backbone as the 'body' and the benzylidene groups as the 'wings', facilitates these interactions. rsc.org The primary forces at play are hydrogen bonding, aromatic stacking, and solvophobic effects, which collectively guide the molecules to aggregate into fibrous superstructures. acs.orgnih.govrsc.orgresearchgate.net
Hydrogen bonding is consistently identified as the principal driving force for the self-aggregation and subsequent fibril formation of this compound. acs.orgnih.govresearchgate.net The sorbitol moiety of the molecule possesses free hydroxyl (OH) groups that act as hydrogen bond donors and acceptors. researchgate.netnist.gov Fourier transform infrared (FTIR) spectroscopy studies confirm the critical role of these interactions, revealing changes in the hydroxyl stretching frequencies indicative of strong intermolecular hydrogen bonding between gelator molecules within the self-assembled state. acs.orgnih.govresearchgate.netrsc.org This directional and cooperative bonding leads to the initial one-dimensional growth of molecular chains, which serve as the primary building blocks of the fibrils. nih.gov Studies comparing different solvent systems have shown that stronger H-bonding interactions between gelator molecules correlate with enhanced gelation ability and thermal stability. acs.orgnih.gov
In addition to hydrogen bonding, aromatic interactions between the 3,4-dimethylbenzylidene groups provide crucial stability to the fibrillar network. These interactions primarily involve π-π stacking and CH-π interactions. rsc.org Ultraviolet-visible (UV-vis) spectroscopy of the gels shows a red shift in the absorption bands of the benzene (B151609) rings, which is a characteristic indicator of π-π stacking between the aromatic moieties. researchgate.net This stacking helps to reinforce the structure formed by the hydrogen-bonded chains.
| Interaction Type | Interacting Molecular Moiety | Primary Experimental Evidence | Reference |
|---|---|---|---|
| Hydrogen Bonding | Free hydroxyl groups on the sorbitol backbone | Fourier Transform Infrared (FTIR) Spectroscopy | acs.orgnih.govresearchgate.net |
| π-π Stacking | Aromatic rings of the dimethylbenzylidene groups | Ultraviolet-visible (UV-vis) Spectroscopy (Red Shift) | researchgate.net |
| CH-π Interactions | Aromatic rings and C-H bonds of adjacent molecules | Molecular Simulation and Conformational Analysis | rsc.org |
The nature of the solvent plays a pivotal role in mediating the self-assembly process, primarily through solvophobic effects and direct solvent-molecule interactions. rsc.orgnih.gov Gelation is essentially a balancing act between gelator-gelator interactions and gelator-solvent interactions. In "poor" solvents, where gelator-solvent interactions are unfavorable, the gelator molecules are driven to aggregate to minimize their contact with the solvent, a classic solvophobic effect. researchgate.netrsc.org
Conversely, solvents with a strong affinity for the gelator can hinder or prevent aggregation. For example, solvents capable of forming strong hydrogen bonds can compete with the intermolecular H-bonding between gelator molecules, potentially leading to dissolution rather than gelation. acs.org The polarity of the solvent has been shown to subtly alter the molecular stacking and the resulting supramolecular structure. Studies on related dichlorobenzylidene-D-sorbitol have shown that nonpolar solvents can lead to helical, rope-like fibers, while polar solvents promote the formation of nonhelical, smooth fibers due to different stacking arrangements (distorted T-shaped vs. parallel-displaced). nih.govresearchgate.net
Kinetics and Thermodynamics of Self-Assembly Processes
The formation of the fibrillar network from a solution or melt is not instantaneous but follows specific kinetic and thermodynamic principles. The stability of the resulting gel and the conditions under which it forms are governed by the interplay of enthalpy and entropy, influenced significantly by solvent properties.
The self-assembly of this compound into fibrils is widely understood to proceed via a nucleation and growth mechanism. researchgate.netnih.govacs.org This is a multi-step process characterized by an initial, often slow, nucleation phase where small, stable aggregates (nuclei) are formed from the dissolved molecules. This step is typically the rate-limiting part of the process. researchgate.netnih.gov The existence of this mechanism is supported by kinetic studies using techniques like small-angle X-ray scattering (SAXS), which show a distinct time lag before rapid fibril growth occurs. researchgate.netnih.govacs.org
Following nucleation, a faster growth or elongation phase begins, where additional molecules assemble onto the existing nuclei, causing them to grow into long fibrils. nih.gov This process continues until a sample-spanning network is formed, leading to gelation. The temperature dependence of the kinetics further supports the nucleation-controlled nature of the assembly. researchgate.netresearchgate.netnih.gov
The thermodynamic stability of the gel, often quantified by the gel-to-sol transition temperature (Tgel), is strongly correlated with solvent properties. acs.orgnih.gov Hansen solubility parameters (HSPs) have been successfully used to predict and rationalize the gelation behavior of sorbitol derivatives in various solvents. nih.govacs.org The HSPs break down the total solubility parameter into components for dispersion (δd), polar (δp), and hydrogen-bonding (δh) forces.
Studies on this compound in binary solvent mixtures have established specific favorable domains for gel formation. acs.orgnih.govresearchgate.net For instance, in mixtures of an apolar solvent with Dimethyl Sulfoxide (DMSO), gelation is favored within a narrow range of the polar parameter (δp). acs.orgnih.gov Similarly, in polar solvent-DMSO mixtures, a specific range for the hydrogen-bonding parameter (δh) is required for gel formation. acs.orgnih.gov As the concentration of a "good" solvent like DMSO increases, gelator-solvent interactions become more favorable, which leads to an increase in the minimum gelation concentration (MGC) and a decrease in the thermal stability (lower Tgel). acs.orgnih.govresearchgate.net
| Solvent System Type | Hansen Parameter | Favorable Range for Gelation (MPa¹/²) | Reference |
|---|---|---|---|
| Apolar Solvent - DMSO Mixtures | Polar (δp) | 1.64 – 7.99 | acs.orgnih.gov |
| Polar Solvent - DMSO Mixtures | Hydrogen-Bonding (δh) | 14.00 – 16.50 | acs.orgnih.govresearchgate.net |
Control of Supramolecular Chirality and Helical Structures
The inherent chirality of the D-sorbitol backbone in the DMDBS molecule is fundamental to the formation of chiral superstructures. This molecular-level chirality can be amplified and expressed on a larger scale, leading to the formation of helical nanofibers. The control of this supramolecular chirality, including the handedness and pitch of the helices, is a nuanced process governed by the delicate balance of intermolecular forces, which can be tuned by external factors such as the choice of solvent.
The polarity of the solvent plays a critical role in dictating the dominant intermolecular interactions and, consequently, the morphology of the self-assembled DMDBS fibrils. While specific studies exclusively on DMDBS are limited, extensive research on its close structural analog, 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS), provides a well-established model for this behavior. nih.govwhiterose.ac.ukresearchgate.net It is scientifically inferred that DMDBS follows a similar mechanism due to its analogous molecular structure and self-assembly properties. researchgate.net
In non-polar solvents , intermolecular hydrogen bonding is the primary driving force for self-assembly. Specifically, the terminal hydroxyl group (6-OH) on the sorbitol backbone of one molecule forms a hydrogen bond with an acetal (B89532) oxygen of an adjacent molecule. nih.govresearchgate.net This interaction leads to a specific, distorted T-shaped molecular arrangement. Differential stacking interactions on either side of the molecule's core skeleton create an energetic imbalance, which is minimized by the molecules twisting relative to one another. nih.govresearchgate.net This cumulative twisting results in the formation of well-defined, rope-like helical fibers, which often exhibit a strong circular dichroism (CD) signal, confirming the chiral nature of the supramolecular assembly. nih.gov
Conversely, in polar solvents , the gelator molecules interact more strongly with the solvent molecules, which compete for hydrogen bonding sites. nih.gov This competition diminishes the role of intermolecular hydrogen bonding between gelator molecules. Instead, parallel-displaced π-π stacking between the aromatic dimethylbenzylidene "wings" becomes the dominant interaction driving aggregation. nih.govresearchgate.net This stacking favors a more rigid, planar-like molecular conformation. The forces acting on both sides of the molecular skeleton are more balanced, which disfavors bending or twisting, leading to the formation of smooth, flat, non-helical fibers or ribbons. nih.govresearchgate.net These non-helical structures typically show a much weaker or silent CD signal. nih.gov
Mixing solvents of different polarities can produce intermediate structures, such as twisted ribbons, demonstrating the high degree of tunability over the supramolecular morphology. nih.gov
Table 1: Effect of Solvent Polarity on the Supramolecular Structure of Dibenzylidene Sorbitol Derivatives Data based on studies of the close structural analog, 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS).
| Solvent Type | Dominant Intermolecular Interaction | Molecular Conformation | Resulting Fibril Morphology | Supramolecular Chirality |
| Non-Polar | Intermolecular Hydrogen Bonding | Distorted, T-shaped | Rope-like, Helical Fibers | High (e.g., strong negative CD signal) |
| Polar | Parallel-Displaced π-π Stacking | Rigid, Planar-like | Smooth, Non-Helical Fibers | Low or None (rest CD signal) |
| Mixed Polarity | Combination of H-Bonding and π-π Stacking | Intermediate | Twisted Ribbons | Medium (medium strength CD signal) |
Source: nih.govresearchgate.net
The formation of helical structures in DMDBS assemblies is a clear example of chirality transfer, where the stereochemical information of the individual D-sorbitol core is transmitted and amplified throughout the supramolecular structure. nih.govresearchgate.net The D-sorbitol moiety acts as the intrinsic chiral source, imposing a specific spatial arrangement on the attached dimethylbenzylidene groups.
This fixed molecular asymmetry is the starting point for a cascade of chiral expression. During self-assembly in non-polar solvents, the hydrogen bonding and subsequent molecular stacking are directed in a way that is stereochemically preferred. The inherent chirality of the sorbitol backbone dictates the direction of the twist between adjacent molecules. nih.gov This leads to a collective, long-range ordering where billions of molecules assemble into a fibril with a specific, uniform helical handedness (e.g., left-handed helices). nih.gov
The efficiency and expression of this chirality transfer are evidenced by techniques such as circular dichroism (CD) spectroscopy. A strong CD signal in the wavelength range corresponding to the absorption of the aromatic chromophores (the dimethylbenzylidene groups) indicates that these non-chiral parts of the molecule have been arranged in a fixed, chiral manner within the fiber. nih.govresearchgate.net This confirms that the chirality is no longer confined to the sorbitol core but is now a property of the entire supramolecular entity. The process demonstrates a powerful mechanism for creating complex, hierarchical chiral systems from relatively simple molecular building blocks.
Advanced Characterization of Self Assembled and Interfacial Structures
Spectroscopic Techniques for Investigating Molecular Conformation and Interactions
Spectroscopy is a fundamental tool for probing the non-covalent interactions that drive the self-assembly of DMDBS. Techniques such as FTIR, NMR, CD, and UV/Vis spectroscopy offer detailed information on hydrogen bonding, molecular conformation, chirality, and aromatic stacking.
FTIR spectroscopy is a powerful method for identifying the presence and nature of hydrogen bonds, which are primary drivers in the self-assembly of sorbitol derivatives. The key to this analysis is monitoring the stretching vibrations of the hydroxyl (O-H) groups on the sorbitol backbone.
In its dissolved, non-aggregated state, DMDBS exhibits O-H stretching frequencies corresponding to free or intramolecularly bonded hydroxyl groups. Upon self-assembly into fibrillar networks, intermolecular hydrogen bonds form between DMDBS molecules. This is observed in the FTIR spectrum as a broadening and shifting of the O-H stretching band to lower wavenumbers. This shift indicates a weakening of the O-H bond as it engages in hydrogen bonding with an acceptor atom, typically an acetal (B89532) oxygen, on an adjacent molecule. nih.gov Studies on related dibenzylidene sorbitol (DBS) derivatives have demonstrated that the 6-OH group is crucial for forming these intermolecular hydrogen bonds, which are essential for creating the stable, extended fibrillar network. nih.gov
| Spectroscopic Feature | Observation upon Self-Assembly | Interpretation |
| O-H Stretching Band | Broadening and shift to lower frequency | Formation of intermolecular hydrogen bonds |
| C-H Stretching Bands | Minor shifts | Changes in the local environment of alkyl and aryl groups |
| C-O Stretching Bands | Shifts in acetal and alcohol regions | Involvement of acetal oxygens as hydrogen bond acceptors |
This interactive table summarizes the typical FTIR spectral changes observed during the aggregation of DMDBS.
NMR spectroscopy provides unparalleled detail regarding the molecular structure and conformation of DMDBS in both solution and gel states. nih.gov Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), allows for the precise determination of the molecule's three-dimensional shape.
Conformational analysis of DBS and its derivatives has rigorously established the "butterfly-like" conformation in which the two dioxolane rings of the sorbitol backbone are fused, and the benzylidene groups are positioned equatorially. nih.govresearchgate.net This specific configuration is crucial for effective self-assembly. Upon gelation, significant changes can be observed in the NMR spectrum. Broadening of the resonance signals is a common indicator of the reduced molecular mobility as the DMDBS molecules become incorporated into the semi-rigid fibrillar network. Specific shifts in the resonances of the hydroxyl protons and adjacent carbons can further corroborate the formation of intermolecular hydrogen bonds identified by FTIR.
| NMR Parameter | Information Gleaned | Typical Findings for DMDBS |
| ¹H & ¹³C Chemical Shifts | Electronic environment of each atom, conformational state. nih.gov | Confirms the 1,3:2,4-acetal linkage and equatorial orientation of the dimethylphenyl groups. nih.gov |
| Scalar Couplings (J-couplings) | Dihedral angles between protons, confirming ring puckering and substituent orientation. nih.gov | Provides evidence for the specific chair-like conformations of the six-membered acetal rings. |
| Signal Broadening | Molecular mobility. | Increased broadening upon gelation indicates incorporation into a motionally restricted network structure. |
This interactive table outlines the key information obtained from NMR spectroscopy for the conformational analysis of DMDBS.
Derived from chiral D-sorbitol, the DMDBS molecule is inherently chiral. CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is exceptionally sensitive to the chiral arrangement of molecules in a supramolecular assembly. While a single DMDBS molecule has a characteristic CD signal, the formation of ordered, helical aggregates leads to a significant amplification and alteration of this signal, known as a Cotton effect.
Studies on structurally similar dichlorobenzylidene-D-sorbitol have shown that the solvent polarity dictates the nature of the self-assembled fibers. nih.gov In nonpolar solvents, the molecules tend to form rope-like, left-helical fibers, which produce a strong negative CD signal. nih.gov In contrast, in polar solvents, the formation of non-helical fibers results in a much weaker signal. nih.gov This suggests that the supramolecular chirality of DMDBS assemblies can be tuned by the surrounding environment, with the CD spectrum serving as a direct probe of the helical sense and degree of order within the fibrillar network. nih.gov
The 3,4-dimethylphenyl groups of DMDBS are crucial for its self-assembly, participating in π-π stacking interactions that contribute to the stability of the fibrillar network. UV/Vis spectroscopy can detect these interactions by monitoring the absorption bands of the aromatic chromophores.
When DMDBS molecules aggregate and their aromatic rings stack, the electronic coupling between them alters their absorption characteristics. This can manifest as:
Hypochromism: A decrease in the molar absorptivity, often indicative of a face-to-face (H-aggregate) stacking arrangement.
Hyperchromism: An increase in molar absorptivity.
Spectral Shifts: A blue-shift (to shorter wavelengths) or a red-shift (to longer wavelengths) of the maximum absorption wavelength (λmax), depending on the specific geometry of the stacked rings (e.g., parallel-displaced vs. T-shaped). researchgate.net
By comparing the UV/Vis spectrum of DMDBS in a dilute solution (where it is monomeric) to its spectrum in a gel or aggregated state, one can infer the presence and general nature of π-π stacking. nih.gov
Diffraction and Scattering Methods for Structural Elucidation
While spectroscopic methods probe molecular-level interactions, diffraction and scattering techniques reveal the larger-scale organization and morphology of the self-assembled structures, such as the arrangement of fibers and their crystalline nature.
X-ray diffraction is indispensable for characterizing the solid-state packing of DMDBS. Wide-angle X-ray diffraction (WAXD) provides information on the molecular-level packing within crystalline domains of the fibers. Small-angle X-ray scattering (SAXS), on the other hand, probes larger length scales, revealing the arrangement and dimensions of the fibrils themselves, such as their diameter and the spacing between them in the network.
When DMDBS self-assembles within a polymer matrix like polypropylene (B1209903), SAXS can be used in situ to follow the kinetics of the nanofibrillar network formation. researchgate.net Such studies have shown that the formation of the fibrillar structure follows a nucleation and growth mechanism. researchgate.net The resulting complex structure consists of long, thin fibrils that are themselves composed of even thinner nanofibrils. researchgate.net In some systems, SAXS results have indicated a lamellar packing within spherulitic-like textures, confirming a high degree of order. researchgate.net
| Diffraction/Scattering Technique | Information Obtained | Typical Findings for DMDBS Assemblies |
| Wide-Angle X-ray Diffraction (WAXD) | Intermolecular distances, unit cell parameters, degree of crystallinity. nih.gov | Reveals the specific crystalline packing of DMDBS molecules within the nanofibers. |
| Small-Angle X-ray Scattering (SAXS) | Fibril diameter, interfibrillar spacing, lamellar stacking distances, network morphology. researchgate.net | Confirms the formation of a nanofibrillar network with evidence of lamellar packing and complex hierarchical structures. researchgate.netresearchgate.net |
This interactive table summarizes the application of X-ray diffraction and scattering methods for the structural elucidation of DMDBS assemblies.
Small-Angle X-ray Scattering (SAXS) for Nanofibrillar Network Characterization
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structures formed by the self-assembly of DMDBS within a polymer melt. researchgate.netnih.govacs.org By analyzing the scattering patterns of X-rays at very low angles, researchers can gain insights into the size, shape, and arrangement of the nanofibrillar network.
Studies on binary mixtures of DMDBS in a polypropylene (PP) melt have utilized in-situ SAXS to monitor the kinetics of the network formation. researchgate.netnih.govacs.org Upon cooling a homogeneous solution of DMDBS in molten PP, the additive phase separates and crystallizes, forming a three-dimensional network of nanofibrils. acs.org The time-evolution of SAXS intensities reveals a dynamic lag in the formation of the fibrillar structure, which is indicative of a nucleation and growth mechanism governed by the rate of nucleation. researchgate.netnih.govacs.org
SAXS analysis demonstrates that these fibrils have a radius of approximately 5 nm. acs.org The growth of these primary fibrils leads to the formation of a percolated network, with the mesh size being dependent on the concentration of DMDBS. acs.org The scattering data can be used to track the degree of network formation over time at various temperatures, providing critical information on the gelation kinetics. researchgate.net For instance, in a system of PP with 1% DMDBS, the gelation half-time decreases significantly as the temperature is lowered from 165°C to 127°C, highlighting the temperature dependence of the self-assembly process. researchgate.net
| Parameter | Observation | Significance | Source(s) |
|---|---|---|---|
| Formation Mechanism | Dynamic lag in fibrillar structure formation kinetics. | Indicates a nucleation and growth mechanism, controlled by the rate of nucleation. | researchgate.net, nih.gov, acs.org |
| Fibril Dimensions | Fibril radius is approximately 5 nm. | Defines the fundamental building block of the self-assembled network. | acs.org |
| Network Structure | A percolated network forms with a mesh size dependent on DMDBS concentration. | The network provides a template for polymer crystallization. | acs.org |
| Kinetic Analysis | Time-evolution of SAXS intensities allows for tracking the degree of network formation. | Provides quantitative data on gelation rates under different thermal conditions. | researchgate.net |
Wide-Angle X-ray Diffraction (WAXD) for Polymer Crystalline Phases
Wide-Angle X-ray Diffraction (WAXD) is employed to investigate the crystalline structure of the polymer matrix and how it is influenced by the presence of DMDBS. This technique provides information on the specific crystalline phases (polymorphs), degree of crystallinity, and orientation of the polymer crystals. mdpi.commdpi.com
In studies of olefin block copolymers (OBC), WAXD patterns of composites containing DMDBS show distinct diffraction peaks at 2θ values of 6.8° and 14.9°. mdpi.com The intensity of these peaks increases with higher DMDBS content, confirming the formation and presence of DMDBS crystals within the polymer matrix. mdpi.com
DMDBS is a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP) under atmospheric pressure. mdpi.comresearchgate.net However, its role changes under high-pressure conditions, which favor the formation of the γ-polymorph of iPP. WAXD analysis of iPP nucleated with DMDBS and crystallized under high pressure (up to 300 MPa) reveals that DMDBS effectively nucleates the γ-form. mdpi.com For iPP containing 0.4–1.0 wt.% of DMDBS, crystallization under pressures of 200 and 300 MPa results in the pure γ-form. mdpi.com This demonstrates the profound influence of both the nucleating agent and processing conditions on the final crystalline phase of the polymer.
| Polymer | DMDBS Content (wt.%) | Crystallization Pressure | Key WAXD Finding | Source(s) |
|---|---|---|---|---|
| Olefin Block Copolymer (OBC) | >0 | Atmospheric | Diffraction peaks at 6.8° and 14.9° indicate formation of DMDBS crystals. | mdpi.com |
| Isotactic Polypropylene (iPP) | 0.4 - 1.0 | 200 MPa | Crystallized in the pure γ-form. | mdpi.com |
| Isotactic Polypropylene (iPP) | 0.4 - 1.0 | 300 MPa | Crystallized in the pure γ-form. | mdpi.com |
| Isotactic Polypropylene (iPP) | 0.2 | 50 MPa | Crystalline phase composed of nearly equal parts α- and γ-phases. | mdpi.com |
Microscopic Techniques for Morphological and Network Analysis
Microscopy is essential for the direct visualization of the structures formed by DMDBS and their effect on the host polymer's morphology. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Polarized Light Microscopy (PLM) provide complementary information across different length scales. nih.govacs.orgmdpi.commdpi.comacs.orgresearchgate.net
Scanning Electron Microscopy (SEM) for Fibrillar and Spherulitic Morphologies
SEM is used to observe the surface and bulk morphology of polymer/DMDBS composites, particularly the structure of spherulites and the distribution of the DMDBS network. mdpi.commdpi.com By etching the surface of a polymer sample, the amorphous regions can be preferentially removed, revealing the underlying lamellar arrangement within the spherulites. kpi.ua
In iPP nucleated with DMDBS and crystallized under high pressure, SEM micrographs of etched samples show a significant reduction in the size of polycrystalline aggregates compared to neat iPP. mdpi.com This fine-grain structure is a direct consequence of the enhanced nucleation provided by the DMDBS network. However, at high concentrations (e.g., greater than 1 wt.%), DMDBS can form aggregates that can reach sizes of ~10μm, which can negatively impact certain properties. mdpi.com
Transmission Electron Microscopy (TEM) for Nanofibril Dimensions
TEM offers higher resolution than SEM, making it ideal for characterizing the dimensions of the individual nanofibrils that constitute the DMDBS network. nih.govacs.org To visualize these delicate structures, samples are often cryosectioned and stained. acs.org
Investigations using electron microscopy on DMDBS in a PP matrix reveal a complex, hierarchical structure. nih.govacs.org The network consists of long, thin fibrils with a cross-section of less than 100 nm. nih.govacs.org These larger fibrils are themselves composed of bundles of even thinner, "elementary" nanofibrils that are less than 10 nm in cross-section. nih.govacs.org These findings are consistent with observations of the related compound 1,3:2,4-dibenzylidene sorbitol (DBS), which forms nanofibrils measuring about 10 nm in diameter. acs.org
| Compound | Structure Level | Reported Dimension (Diameter/Cross-section) | Technique | Source(s) |
|---|---|---|---|---|
| DMDBS | Elementary Nanofibrils | < 10 nm | Electron Microscopy | nih.gov, acs.org |
| DMDBS | Fibril Bundles | < 100 nm | Electron Microscopy | nih.gov, acs.org |
| DBS (related compound) | Nanofibrils | ~10 nm | TEM | acs.org |
Polarized Light Microscopy (PLM) for Spherulitic Textures and Growth
PLM is a fundamental tool for studying the spherulitic superstructure of semi-crystalline polymers. mdpi.commdpi.com Because crystalline polymers are birefringent, they rotate the plane of polarized light, producing characteristic patterns when viewed between crossed polarizers. doitpoms.ac.ukweebly.com Spherulites typically exhibit a "Maltese cross" pattern, which arises from the specific orientation of polymer lamellae growing radially from a central nucleus. doitpoms.ac.ukweebly.com
The addition of DMDBS to polymers like OBC and iPP has a marked effect on their spherulitic morphology. mdpi.commdpi.com PLM images show that while neat OBC can form large, space-filling spherulites, the addition of even a small amount of DMDBS leads to a significant decrease in the average spherulite size. mdpi.com This is because the DMDBS fibrils create a high density of nucleation sites, leading to the simultaneous growth of many more, smaller spherulites. mdpi.comresearchgate.net This reduction in spherulite size to below the wavelength of visible light is the primary mechanism by which DMDBS acts as a clarifying agent. mdpi.com In iPP crystallized under high pressure, PLM also confirms a decrease in the size of polycrystalline aggregates with the addition of DMDBS. mdpi.com
Rheological Characterization of Self-Assembled Systems for Mechanistic Understanding
Rheology, the study of the flow of matter, provides crucial insights into the mechanistic aspects of DMDBS self-assembly and its effect on the polymer matrix. The formation of a sample-spanning fibrillar network dramatically alters the viscoelastic properties of the polymer melt. researchgate.netmdpi.comdoaj.org
Upon cooling from a homogeneous melt, the precipitation and self-assembly of DMDBS into a network is marked by an abrupt increase in the complex viscosity (η*). mdpi.com This transition temperature is dependent on the DMDBS concentration. mdpi.com Rheological measurements, such as frequency sweeps, are used to characterize the gel-like nature of the system. In the gel state, the storage modulus (G'), which represents the elastic response, becomes larger than the loss modulus (G''), representing the viscous response, and G' becomes largely independent of frequency. acs.org
Studies on iPP show that the introduction of DMDBS enhances the storage modulus and complex viscosity. researchgate.net The method of incorporation also matters; when DMDBS is added as a masterbatch, a permanent bonding between the DMDBS and the carrier resin can slow the crystallization kinetics of the DMDBS, resulting in lower values of G', G'', and η* compared to when the components are added directly. doaj.org These rheological changes confirm the formation of a robust network structure by the DMDBS within the polymer melt, which is responsible for its function as a nucleating agent. researchgate.net
Mechanistic Investigations of Nucleation in Polymer Systems
Fundamental Principles of Heterogeneous Nucleation by 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol
Unlike traditional particulate nucleating agents, this compound operates through a solubility-based mechanism. mdpi.com It belongs to a class of additives that dissolve in the polymer melt at typical processing temperatures to form a homogeneous liquid solution. mdpi.comresearchgate.net As the molten mixture cools, the DMDBS, driven by intermolecular hydrogen bonding interactions between the sorbitol backbones, self-assembles and crystallizes before the polymer. researchgate.netrsc.orgnih.govrsc.org
This self-assembly process results in the formation of a three-dimensional, sample-spanning network of fine fibrils. utwente.nlacs.orgresearchgate.netresearchgate.net These nanofibrils, which can be composed of even thinner structures (less than 10 nm in cross-section), present a vast surface area for the polymer chains to adsorb onto and begin the crystallization process. acs.orgresearchgate.net This mechanism is a form of heterogeneous nucleation, where the surface of the solid DMDBS fibrils acts as the catalyst for the formation of polymer crystal nuclei. The kinetics of this fibril formation follow a nucleation and growth mechanism, which is controlled by the rate of nucleation. acs.orgresearchgate.netresearchgate.net The prerequisite for its nucleating activity is the crystallization of the DMDBS itself from the polymer melt. mdpi.comresearchgate.net
Influence on Polymer Crystallization Kinetics and Polymorphism
The introduction of DMDBS into a polymer matrix has a dramatic effect on the kinetics of crystallization and can be used to control the resulting crystalline form, or polymorph, of the polymer.
One of the most significant effects of DMDBS is the acceleration of the polymer's crystallization process. By providing a high density of nucleation sites, the additive substantially increases the peak crystallization temperature (Tc) during non-isothermal cooling from the melt. mdpi.comnih.gov This means that crystallization begins at a higher temperature (i.e., at a lower undercooling), which allows for shorter processing cycle times in industrial applications like injection molding. utwente.nl A maximum increase in the crystallization temperature of isotactic polypropylene (B1209903) (iPP) has been observed in compositions containing between 0.2 and 1.0 wt% of DMDBS. mdpi.comresearchgate.net The enhanced crystallization rate is a direct consequence of the increased nucleation density provided by the DMDBS fibrillar network. researchgate.net
| DMDBS Concentration (wt%) | Crystallization Temperature (Tc) (°C) | Reference |
|---|---|---|
| 0 (Neat iPP) | ~110-115 | mdpi.com |
| 0.2 - 1.0 | Significant Increase Observed | mdpi.comresearchgate.net |
| 0.4 | ~125-130 | researchgate.net |
Isotactic polypropylene (iPP) is a polymorphic material, primarily existing in the monoclinic α-phase and the orthorhombic γ-phase. DMDBS is well-established as a highly effective nucleating agent for the α-form of iPP under atmospheric pressure. mdpi.comnih.gov However, research has revealed its more complex role in influencing polymorphism, particularly its ability to promote the formation of the γ-phase, a polymorph typically favored by high-pressure conditions or the presence of chain defects. mdpi.comnih.govresearchgate.net Studies have shown that even under atmospheric cooling, α-nucleating agents like DMDBS can increase the content of the γ-phase, depending on factors like the cooling rate. mdpi.com
The influence of DMDBS on iPP crystallization has been systematically investigated under elevated pressures up to 300 MPa. mdpi.comnih.gov These studies have conclusively demonstrated that under high pressure, DMDBS effectively nucleates the crystallization of iPP in the orthorhombic γ-form. mdpi.comnih.govresearchgate.net The addition of DMDBS leads to a significant increase in both the crystallization temperature (Tc) and the relative content of the γ-phase in the final material. mdpi.comnih.gov
Interestingly, the concentration of DMDBS required for effective nucleation under high pressure is greater than that needed at atmospheric pressure. A concentration of at least 0.4 wt% DMDBS was found to be necessary to significantly enhance the nucleation of iPP at pressures of 100 MPa or higher. researchgate.net This increased requirement is possibly due to the effect of pressure on the crystallization of DMDBS itself, which, as mentioned, is a prerequisite for its nucleating activity. mdpi.comnih.gov At lower concentrations (e.g., 0.2 wt%) and higher pressures (above 50 MPa), the nucleating efficiency of DMDBS can decrease, potentially because the crystallization temperature of the additive drops below that of the polymer. mdpi.com
| DMDBS Conc. (wt%) | Pressure (MPa) | Tc (°C) | γ-Form Content | Reference |
|---|---|---|---|---|
| 0.2 | 50 | Marked Increase | Increased | mdpi.com |
| 0.2 | 100 | Slight Increase | Increased but less than higher conc. | mdpi.com |
| 0.2 | 200-300 | Nearly same as neat iPP | Increased but less than higher conc. | mdpi.com |
| 0.4 - 1.0 | 50-300 | Significantly Higher | Higher than neat iPP | mdpi.com |
Impact on Spherulitic Morphology and Microstructure Evolution in Model Polymers
The high nucleation density induced by the DMDBS fibrillar network has a profound impact on the semicrystalline morphology of the host polymer. In the absence of a nucleating agent, polymers like polypropylene tend to crystallize slowly, forming a relatively small number of large spherulites. nih.gov These large spherulites scatter light, leading to high haze and opacity.
The addition of DMDBS drastically alters this microstructure. The numerous nucleation sites trigger the simultaneous growth of a large number of spherulites. utwente.nl Because these spherulites impinge on each other early in their growth, their final size is significantly reduced. mdpi.comnih.gov This results in a fine-grained polycrystalline structure. mdpi.com In olefin block copolymers (OBC), for instance, a low addition of DMDBS significantly decreased the crystal size. nih.gov The reduction of spherulite size to dimensions smaller than the wavelength of visible light is the primary mechanism by which DMDBS acts as a clarifying agent, reducing haze and increasing the transparency of the polymer. researchgate.netnih.gov
Furthermore, the self-assembled fibrils of DMDBS become an integral part of the final microstructure. Electron microscopy has revealed a complex structure where long fibrils are composed of even thinner nanofibrils. acs.orgresearchgate.net In melt-spinning processes, these nanofibrils can become oriented by the shear and elongational flow, subsequently serving as oriented nucleation centers for the polymer and leading to oriented crystallization in the resulting fibers. researchgate.net
Interfacial Interactions and Adsorption Behavior at Polymer Melt Boundaries
The nucleation process is fundamentally an interfacial phenomenon. The effectiveness of DMDBS hinges on the interactions occurring at the boundary between its self-assembled fibrillar network and the polymer melt. The "butterfly-like" structure of the DMDBS molecule, with its benzylidene "wings" and sorbitol "body," underpins its self-assembly via hydrogen bonding. rsc.orgrsc.org This assembly creates a solid-liquid interface within the polymer melt. researchgate.net
The surface of the DMDBS fibrils acts as a substrate for the adsorption of polymer chains from the melt. qmul.ac.uk While the precise nature of the interaction at this interface is complex, it is this adsorption that facilitates the organization of polymer chain segments into an ordered nucleus, thereby overcoming the kinetic barrier to crystallization. The efficiency of this process is related to the large surface area provided by the nanofibrillar network. utwente.nl The interplay between the phase separation of the DMDBS and the crystallization kinetics of the polymer is highly dependent on processing conditions such as cooling rate, which can influence the final properties. researchgate.netresearchgate.net In some cases, a "cage effect" has been described, where the polymer melt can influence the condensation and assembly process of the sorbitol-based additive. researchgate.net
Theoretical and Computational Approaches to Understanding 2,4 O 3,4 Dimethylbenzylidene D Sorbitol Systems
Molecular Dynamics (MD) Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For sorbitol-based systems, MD simulations provide critical insights into the initial stages of self-assembly, revealing how individual molecules interact and organize to form larger fibrillar networks.
While specific MD studies focusing exclusively on 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol are not extensively documented in publicly available literature, the principles of its self-assembly can be understood by examining computational studies of its close chemical relatives, such as 1,3:2,4-dibenzylidene-D-sorbitol (DBS) and its di-substituted derivatives like 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS). researchgate.netresearchgate.net
A study on various DBS derivatives in poly(ethylene glycol) (PEG) used molecular simulations to show that derivatives with more alkyl groups, such as DMDBS, exhibit increased steric hindrance. rsc.org This steric effect can block hydrogen bonding with the solvent (PEG), thereby facilitating the self-assembly of the sorbitol derivatives and leading to the formation of larger diameter nanofibrils. rsc.org
These findings from related compounds illustrate how MD simulations can elucidate the fundamental steps of self-assembly applicable to this compound. The simulations can map out the energetic landscape, identify stable molecular arrangements, and explain how subtle changes in chemical structure or the surrounding environment influence the final aggregated morphology.
Density Functional Theory (DFT) Calculations for Molecular Conformation and Intermolecular Forces
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining optimized molecular geometries and calculating the energies associated with different conformations and intermolecular interactions with high accuracy.
For sorbitol-based gelators, DFT calculations have been instrumental in validating experimental findings and providing a rigorous understanding of molecular configuration. A key study combined experimental Nuclear Magnetic Resonance (NMR) data with DFT chemical shift and scalar coupling predictions to definitively establish the configuration of DBS and its derivatives. nih.gov The results from these calculations rigorously proved the equatorial orientation of the phenyl rings, a structural detail that had been previously assumed based on thermodynamic arguments. nih.gov This precise conformational information is vital, as the orientation of the aromatic rings dictates how molecules pack together through π-π stacking and other non-covalent interactions.
DFT calculations can also quantify the strength of various intermolecular forces that drive self-assembly, such as:
Hydrogen Bonding: The hydrogen bonds between the hydroxyl groups of the sorbitol backbone are a primary driving force for the formation of one-dimensional stacks of molecules. researchgate.net
π-π Stacking: The aromatic benzylidene groups engage in π-π stacking, which contributes significantly to the stability of the assembled fibers. researchgate.net
By calculating the interaction energies for different dimer and oligomer arrangements, DFT can help identify the most energetically favorable packing motifs that lead to the formation of the observed fibrillar networks. While specific DFT studies on this compound are sparse, the methodologies applied to DBS provide a clear blueprint for how to computationally assess its conformational preferences and the key intermolecular forces at play.
Coarse-Grained Modeling for Large-Scale Aggregation Phenomena
While all-atom MD and DFT methods provide high-resolution details of molecular interactions, they are computationally expensive and typically limited to simulating a small number of molecules over short timescales. To study the emergence of large-scale structures, such as the formation of an extensive fibrillar network in a polymer melt, researchers employ coarse-grained (CG) modeling.
In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of longer time and length scales. nih.govschrodinger.com This approach is particularly useful for understanding phenomena like the gelation of polymers by sorbitol derivatives, which involves the collective behavior of thousands or millions of molecules.
The development of CG models for complex organic molecules like sorbitol derivatives involves a systematic process:
Mapping: Defining how groups of atoms in the all-atom representation are mapped onto the CG beads.
Force Field Parameterization: Developing a set of potential energy functions that describe the interactions between the CG beads. This is often done by matching the structural and thermodynamic properties observed in more detailed all-atom simulations or from experimental data. cecam.orgresearchgate.net
CG simulations have been successfully applied to study the self-assembly of various biomolecules and polymers, providing insights into processes like micelle formation, protein aggregation, and the interaction of polymers with surfaces. schrodinger.com For a system like this compound acting as a nucleating agent in a polymer, a CG model could simulate how the sorbitol molecules diffuse and aggregate within the molten polymer matrix to form the nanofibrillar network that templates polymer crystallization. researchgate.netnih.gov This approach bridges the gap between the molecular level and the mesoscopic scale, providing a more complete picture of the aggregation process.
Predictive Modeling of Structure-Mechanism Relationships in Gelation and Nucleation
A significant goal of computational chemistry in this field is to develop models that can predict the performance of a sorbitol derivative as a gelling or nucleating agent based on its molecular structure. researchgate.net This involves establishing clear relationships between molecular features and macroscopic properties.
One successful approach for predicting gelation has been the use of Hansen Solubility Parameters (HSPs). HSPs quantify the cohesive energy of a substance based on three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A powerful predictive model for DBS gelation was developed by mapping the gelation performance in a wide range of solvents onto a 3D "Hansen space." whiterose.ac.uk This model makes it possible to predict whether DBS will be soluble, form a gel, or remain insoluble in a given solvent based on the solvent's HSPs. whiterose.ac.uk This approach provides an excellent, potentially predictive insight into gelation performance and could be extended to derivatives like this compound. whiterose.ac.uk
For nucleation, the relationship between the structure of the agent and the resulting properties of the polymer is complex. researchgate.net Computational models are used to understand how the self-assembled fibrillar network of the sorbitol derivative interacts with polymer chains at the molecular level to induce crystallization. The efficiency of a nucleating agent is related to its ability to dissolve in the polymer melt at processing temperatures and then self-assemble into a fine, well-dispersed fibrillar network upon cooling. researchgate.netbohrium.comscilit.com
Predictive models aim to correlate molecular properties (e.g., solubility, melting point, interaction energies with the polymer) with nucleation efficiency (e.g., crystallization temperature, crystal size). researchgate.net By simulating these relationships, researchers can screen potential new derivatives and rationally design more effective nucleating agents for specific polymer systems. While a priori prediction of gel rheology or nucleation efficiency from a molecular structure alone remains a significant challenge, current models provide an increasingly sophisticated framework for understanding and guiding the design of these functional materials. nih.gov
Interactive Data Table: Computational Methods in Sorbitol Derivative Research
| Computational Method | Key Application | Information Obtained | Relevant Compounds Studied |
| Molecular Dynamics (MD) Simulation | Studying the dynamics of self-assembly | Pathways of aggregation, role of solvent, initial fibril formation | 1,3:2,4-dibenzylidene-D-sorbitol (DBS), 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS) |
| Density Functional Theory (DFT) | Determining molecular conformation and interaction energies | Optimized molecular geometry, proof of phenyl ring orientation, strength of H-bonds and π-π stacking | 1,3:2,4-dibenzylidene-D-sorbitol (DBS) and its derivatives |
| Coarse-Grained (CG) Modeling | Simulating large-scale aggregation and network formation | Mesoscale morphology, fibrillar network development in polymer melts | General methodology applicable to sorbitol derivatives |
| Predictive Modeling (e.g., Hansen Space) | Predicting gelation and nucleation behavior | Structure-property relationships, prediction of solvent compatibility and gel formation | 1,3:2,4-dibenzylidene-D-sorbitol (DBS) |
Comparative Analysis and Future Directions in 2,4 O 3,4 Dimethylbenzylidene D Sorbitol Research
Structure-Activity Relationship Studies of Sorbitol Acetal (B89532) Derivatives in Self-Assembly
The remarkable ability of sorbitol acetal derivatives, including DMDBS, to self-assemble into three-dimensional nanofibrillar networks is the foundation of their function as gelling and nucleating agents. whiterose.ac.ukresearchgate.netacs.org This self-assembly is governed by a delicate balance of non-covalent interactions, primarily hydrogen bonding and π-π stacking, which are highly sensitive to the molecular structure of the derivative. researchgate.netacs.org The "butterfly-like" conformation of these molecules, with the sorbitol backbone forming the "body" and the benzylidene groups as the "wings," is a key structural motif for this process. whiterose.ac.ukrsc.org
Effect of Substituents on Benzylidene Rings
The nature and position of substituents on the benzylidene rings profoundly influence the self-assembly and, consequently, the gelation and nucleation properties of sorbitol acetal derivatives. The introduction of methyl groups, as in the case of DMDBS, has been shown to enhance the ability of these molecules to self-assemble.
A comparative study of 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS), 1,3:2,4-di-O-p-methylbenzylidene-D-sorbitol (MDBS), and DMDBS revealed that the presence of methyl groups on the benzene (B151609) ring leads to a lower minimum gelation concentration (MGC) and a higher phase transition temperature. researchgate.net This suggests a greater propensity for self-assembly and the formation of more stable gel networks. The enhanced performance is attributed to the increased π-π stacking interactions between the substituted benzene rings, as evidenced by red shifts in their UV spectra. researchgate.net
The position of the substituents is also critical. For instance, a study of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol (DCDBS) demonstrated that the solvent polarity could dictate the nature of the self-assembled structures, leading to either non-helical or helical fibers. nih.gov This highlights the intricate interplay between the substituted benzylidene rings and the surrounding environment in directing the final supramolecular architecture.
| Compound | Substituent(s) | Key Findings on Self-Assembly | Reference(s) |
|---|---|---|---|
| DBS | None | Forms gels in a wide range of solvents; serves as a benchmark for comparison. | whiterose.ac.ukacs.org |
| MDBS | p-methyl | Lower MGC and higher phase transition temperature compared to DBS, indicating enhanced self-assembly. | researchgate.net |
| DMDBS | 3,4-dimethyl | Even lower MGC and higher stability than MDBS, attributed to stronger π-π stacking. | researchgate.net |
| DCDBS | 3,4-dichloro | Solvent-dependent formation of helical or non-helical fibers due to altered intermolecular interactions. | nih.gov |
Influence of Sorbitol Backbone Modifications
Modifications to the sorbitol backbone itself, including the number and position of acetal groups and the functionalization of free hydroxyl groups, offer another avenue to tune the properties of these derivatives. For example, mono-substituted benzylidene sorbitol derivatives can also act as effective gelators, sometimes exhibiting different and complementary properties to their di-substituted counterparts. nottingham.ac.uk
Research has shown that it is possible to synthesize derivatives with modifications at the 1-position of the sorbitol backbone, starting from glucose. whiterose.ac.uk Such modifications can impact the gelation behavior by altering the hydrophilic-lipophilic balance and the hydrogen-bonding network. Furthermore, the presence of free hydroxyl groups on the sorbitol backbone is crucial for the self-assembly process, as they participate in intermolecular hydrogen bonding. acs.org Blocking these hydroxyl groups, for instance through acetalation, has been shown to shift the gelation ability to less polar solvents with higher hydrogen-bonding Hansen solubility parameters. acs.org
| Modification | Example Derivative | Effect on Properties | Reference(s) |
|---|---|---|---|
| Number of Benzylidene Groups | Mono-benzylidene sorbitol | Can act as an effective gelator, sometimes with different solvent compatibility compared to di-benzylidene derivatives. | nottingham.ac.uk |
| Functionalization of Free Hydroxyls | Acetalated DBS | Shifts gelation to less polar solvents, highlighting the role of hydrogen bonding in self-assembly. | acs.org |
| Modification at C1 Position | Derivatives from glucose | Alters gelation by changing the hydrophilic-lipophilic balance and hydrogen-bonding network. | whiterose.ac.uk |
Comparison of Nucleation Efficiency Across Different Polymer Matrices
DMDBS is a highly effective nucleating agent, particularly for isotactic polypropylene (B1209903) (iPP). researchgate.netresearchgate.net Its performance, however, can vary significantly depending on the polymer matrix. The mechanism of nucleation involves the dissolution of DMDBS in the molten polymer and its subsequent self-assembly into a nanofibrillar network upon cooling, which then templates the crystallization of the polymer. nih.govacs.orgresearchgate.net
In iPP, the addition of DMDBS at concentrations as low as 0.2 wt% can increase the crystallization temperature by over 11°C. researchgate.net This leads to the formation of smaller spherulites, which in turn improves the optical properties (clarity) and mechanical properties of the polymer. researchgate.net
The effectiveness of sorbitol-based nucleating agents has also been explored in other polymers. In polyethylene (B3416737) (PE), DMDBS has been shown to enhance the nucleation of linear low-density polyethylene (LLDPE), increasing its peak crystallization temperature by up to ~9°C. ethz.ch This demonstrates the versatility of DMDBS as a nucleating agent for polyolefins beyond polypropylene.
For poly(lactic acid) (PLA), another commercially significant polymer, sorbitol derivatives have also been investigated as nucleating agents. Studies on a similar third-generation sorbitol derivative, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN), have shown a significant increase in the crystallinity of PLA. utwente.nl The addition of sorbitol to PLA has been found to be an effective way to improve its heat resistance and toughness by optimizing crystallization. aip.org While direct comparative data for DMDBS across all these polymers under identical conditions is scarce, the available research indicates that its nucleation efficiency is highly dependent on its solubility and self-assembly within the specific polymer melt. utwente.nlresearchgate.net
| Polymer Matrix | Nucleating Agent | Key Findings on Nucleation Efficiency | Reference(s) |
|---|---|---|---|
| Isotactic Polypropylene (iPP) | DMDBS | Increases crystallization temperature by over 11°C at 0.2 wt% concentration, leading to improved optical and mechanical properties. Nucleating efficiency can reach 60-65%. | researchgate.netresearchgate.net |
| Linear Low-Density Polyethylene (LLDPE) | DMDBS | Increases peak crystallization temperature by up to ~9°C, enhancing nucleation. | ethz.ch |
| Poly(lactic acid) (PLA) | DMDBS and other sorbitol derivatives (e.g., TBPMN, D-Sorbitol) | Increases the degree of crystallinity and improves heat resistance and toughness. D-sorbitol acts as a homogeneous nucleating agent. | utwente.nlaip.orgpolymer.cn |
Emerging Research Areas and Unexplored Scientific Opportunities
The unique properties of 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol and its derivatives are paving the way for novel applications beyond their traditional role as nucleating agents. The ability to form well-defined, self-assembled nanostructures opens up exciting avenues in the development of advanced materials.
Responsive Gelator Systems for Fundamental Materials Science
The self-assembly of sorbitol acetal derivatives can be designed to be responsive to external stimuli such as pH and temperature, leading to the formation of "smart" gels. mdpi.commdpi.comnih.gov These materials can undergo reversible sol-gel transitions, making them highly attractive for a range of applications.
pH-Responsive Systems: By incorporating acidic or basic functionalities into the benzylidene rings, sorbitol-based gelators can be made pH-responsive. For example, derivatives with carboxylic acid groups can form hydrogels as the pH is lowered, with the gelation being triggered at a specific pKa. This allows for the controlled formation of gel networks, which has been demonstrated in the creation of photopatterned, multidomain gels. nih.govtennessee.edunih.gov
Thermo-Responsive Systems: The gelation of some sorbitol derivatives is also temperature-dependent. Organogels formed with DMDBS can act as shape-stable phase change materials, where the gel network encapsulates a phase change material, preventing leakage and providing thermal energy storage. The development of thermoresponsive hydrogels based on sorbitol and its derivatives holds promise for biomedical applications such as injectable drug delivery systems that are liquid at room temperature and form a gel at body temperature. mdpi.comnih.govresearchgate.net
Advanced Composite Materials with Controlled Nanostructures
The nanofibrillar network formed by the self-assembly of DMDBS can be used as a template to create advanced composite materials with controlled nanostructures. nih.govacs.orgresearchgate.net This templating effect can influence the morphology and properties of the final material in a predictable manner.
By controlling the formation of the DMDBS network within a polymer matrix, it is possible to control the morphology of the polymer blend. syr.edu This has been demonstrated in the creation of nanocomposites from sorbitol-plasticized starch and tunicin whiskers, where the sorbitol influences the glass-rubber transition and crystallinity of the matrix. researchgate.netacs.org The synergistic effect of sorbitol and nano-fillers like nano-silica can significantly enhance the mechanical properties of biopolymer films. mdpi.com
The future of sorbitol-based materials may lie in the development of bio-based chemicals and biodegradable packaging, aligning with global sustainability goals. globenewswire.comgrandviewresearch.comelchemy.comstraitsresearch.commordorintelligence.com The ability of sorbitol derivatives to create structured materials at the nanoscale presents significant opportunities for the design of next-generation functional materials with tailored properties. nist.gov
Compound Name Table
| Abbreviation | Full Chemical Name |
|---|---|
| DMDBS | This compound |
| DBS | 1,3:2,4-di-O-benzylidene-D-sorbitol |
| MDBS | 1,3:2,4-di-O-p-methylbenzylidene-D-sorbitol |
| DCDBS | 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol |
| TBPMN | 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol |
| iPP | Isotactic Polypropylene |
| PE | Polyethylene |
| LLDPE | Linear Low-Density Polyethylene |
| PLA | Poly(lactic acid) |
Biomimetic Self-Assembly Studies
The self-assembly of this compound into complex, functional supramolecular structures is a process that draws strong parallels with the principles of biomimicry. In biological systems, intricate architectures are often formed through the spontaneous organization of molecular components, driven by a combination of non-covalent interactions. Similarly, sorbitol-based gelators, including the dimethylbenzylidene derivative, exhibit a remarkable ability to self-assemble into extensive three-dimensional networks, a behavior governed by a delicate balance of intermolecular forces. researchgate.netnih.gov
The fundamental design of these molecules, often described as "butterfly-like," is central to their self-assembly mechanism. In this model, the rigid benzylidene groups act as the 'wings' and the flexible sorbitol backbone as the 'body'. This structure facilitates a hierarchical assembly process that begins with the formation of primary aggregates through hydrogen bonding, π-π stacking, and van der Waals interactions. These initial structures then grow into nanofibers, which subsequently entangle to form the macroscopic gel network. epa.govresearchgate.net
Research into these systems often focuses on understanding how modifications to the molecular structure and the surrounding solvent environment influence the resulting morphology of the self-assembled network. For instance, the presence of methyl groups on the benzene rings in this compound enhances the molecule's ability to self-assemble compared to the unsubstituted dibenzylidene sorbitol (DBS). This is attributed to the altered electronic and steric properties, which influence the packing of the molecules. epa.govresearchgate.net Studies have shown that a lower minimum gelation concentration (MGC) and a higher phase transition temperature are indicative of a more stable and efficient self-assembly process. epa.govresearchgate.net
The self-assembly process can also be tuned by the introduction of other components, creating hybrid materials with novel properties. For example, the incorporation of polyethylene glycol (PEG) into a system with a sorbitol derivative can influence the hydrogen bonding network and the kinetics of gel formation. rsc.org Similarly, the addition of inorganic silica (B1680970) can affect the intermolecular interactions between the gelator and a polymer matrix, thereby promoting the self-assembly of the sorbitol derivative and increasing the diameter of the resulting nanofibrils. rsc.org This approach of using molecular-level control to build functional materials from the bottom-up is a key tenet of biomimetic materials science.
The following table summarizes key findings from studies on the self-assembly of dibenzylidene sorbitol derivatives, highlighting the biomimetic principle of molecular recognition and hierarchical organization.
| Derivative | Key Finding | Implication for Biomimetic Assembly |
| 1,3:2,4-di-O-p-methylbenzylidene-D-sorbitol (MDBS) | Lower minimum gelation concentration compared to DBS. epa.govresearchgate.net | Enhanced self-assembly efficiency due to molecular modification. |
| 1,3:2,4-di-O-m,p-dimethylbenzylidene-D-sorbitol (DMDBS) | Higher phase transition temperature in gels. epa.govresearchgate.net | Increased stability of the self-assembled network. |
| 1,3:2,4-dibenzylidene-d-sorbitol (DBS) with PEG | Intermolecular hydrogen bonding with PEG affects gel formation time and temperature. rsc.org | Tunable self-assembly kinetics through interaction with a secondary component. |
| 1,3:2,4-dibenzylidene-d-sorbitol (DBS) with silica in PEG | Silica interacts with PEG, promoting DBS self-assembly and increasing nanofibril diameter. rsc.org | Use of additives to direct and modify the morphology of the supramolecular structure. |
Methodological Innovations for Comprehensive Understanding of Supramolecular Systems
A deep understanding of the intricate supramolecular architectures formed by this compound and related compounds necessitates the use of a suite of advanced analytical techniques. These methods allow researchers to probe the gel network across multiple length scales, from molecular interactions to macroscopic properties. mdpi.com
Microscopy techniques are fundamental for visualizing the morphology of the gel network.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to observe the fibrillar nature of the self-assembled structures. researchgate.net For instance, FE-SEM images of gels formed by dibenzylidene sorbitol derivatives reveal entangled fiber-like aggregates that create a three-dimensional network. epa.gov
Atomic Force Microscopy (AFM) provides high-resolution imaging of the nanofiber dimensions and their helical or twisted characteristics, offering insights into the chiral expression of the molecular assembly. researchgate.net
Scattering techniques provide information about the arrangement and dimensions of the structures within the gel.
Small-Angle X-ray Scattering (SAXS) is employed to determine the packing of the molecules within the nanofibers, such as the lamellar packing observed in some spherulitic morphologies. rsc.orgrsc.org SAXS can also reveal the long-range spacing in bilayered structures, confirming the ordered arrangement of the gelator molecules. researchgate.net
Powder X-ray Diffraction (PXRD) helps to understand the crystalline nature of the gelator in its aggregated state and can provide information on the molecular packing within the xerogel. nih.gov
Spectroscopic methods are crucial for elucidating the molecular interactions that drive self-assembly.
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify and study the hydrogen bonding interactions, which are critical for the formation and stability of the gel network. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy can indicate π-π stacking interactions between the aromatic rings of the benzylidene groups. A red shift in the absorption bands of the benzene rings is often observed upon gelation, confirming this type of interaction as a driving force for self-assembly. epa.gov
Circular Dichroism (CD) Spectroscopy is sensitive to the chiral arrangement of the molecules in the supramolecular assembly, providing information on the helicity of the fibers. nih.gov
Rheological studies are essential for characterizing the mechanical properties of the gels.
Oscillatory rheology measures the storage (G') and loss (G'') moduli, which quantify the elastic and viscous nature of the gel, respectively. These measurements provide insights into the strength and stability of the gel network. researchgate.netnih.gov Temperature-dependent rheology can be used to determine the gel formation and dissolution temperatures, offering information on the thermal stability of the system. nih.gov
The following table provides an overview of these innovative methods and the specific information they provide for understanding the supramolecular systems of sorbitol-based gelators.
| Analytical Technique | Information Gained | Example Application |
| Scanning Electron Microscopy (SEM) | Visualization of the 3D fibrillar network morphology. epa.govresearchgate.net | Observing entangled nanofibers in n-octanol gels of dibenzylidene sorbitol derivatives. epa.gov |
| Small-Angle X-ray Scattering (SAXS) | Determination of molecular packing and lamellar structures. rsc.orgrsc.org | Identifying lamellar packing in spherulitic morphologies of DBS/PEG gels. rsc.org |
| UV-Vis Spectroscopy | Evidence of π-π stacking interactions. epa.gov | Detecting red shifts in the K bands of benzene rings upon gelation. epa.gov |
| Oscillatory Rheology | Quantification of gel strength and viscoelastic properties (G' and G''). researchgate.netnih.gov | Measuring the frequency-independent storage and loss moduli of DBS gels. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | Analysis of supramolecular chirality and helical structures. nih.gov | Observing strong CD signals corresponding to left-helical fibers in nonpolar solvents. nih.gov |
Q & A
Q. What are the recommended methods for synthesizing 2,4-O-(3,4-Dimethylbenzylidene)-D-sorbitol?
The compound is synthesized via acid-catalyzed condensation of D-sorbitol with 3,4-dimethylbenzaldehyde. A Brønsted acid catalyst (e.g., sulfuric or p-toluenesulfonic acid) is typically used under controlled heating (~100–150°C) to facilitate the formation of the benzylidene acetal structure. Reaction progress is monitored using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to ensure complete conversion .
Q. How can researchers characterize the physical and chemical properties of this compound?
Key characterization methods include:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (224–228°C) and crystallization behavior .
- Solubility testing : Sparingly soluble in water, slightly soluble in alcohols/ketones, as confirmed by solvent immersion experiments .
- Spectroscopy : Fourier-transform infrared (FTIR) for acetal group identification and NMR for structural confirmation .
Q. What safety precautions are critical when handling this compound?
While acute toxicity data are limited, standard precautions include:
- Using personal protective equipment (PPE) to avoid inhalation or skin contact.
- Storing in sealed containers in well-ventilated areas to prevent dust formation.
- Disposing via controlled incineration or authorized chemical waste facilities .
Advanced Research Questions
Q. Why does the optimal concentration of this compound vary across polymer crystallization studies?
Contradictions arise due to differences in polymer matrices and processing conditions. For isotactic polypropylene (iPP), 0.3–0.4 wt.% is optimal for enhancing crystallinity and optical clarity, as higher concentrations (>1 wt.%) may form fibrillar aggregates that disrupt alignment . Variables like cooling rate and polymer molecular weight further influence nucleation efficiency .
Q. How does this compound affect the isothermal vs. non-isothermal crystallization kinetics of polypropylene?
In isothermal crystallization , the compound increases nucleation density, reducing half-time crystallization (t₁/₂) by up to 40% at 0.3 wt.%, as measured by Avrami analysis. For non-isothermal processes, it elevates crystallization onset temperature (Tc) by 10–15°C, broadening the processing window .
Q. What experimental approaches resolve contradictions in reported thermal stability data for this compound?
Discrepancies in thermal degradation temperatures (e.g., 548.7°C vs. 611.6°C) stem from differing methodologies. Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) provides more consistent degradation profiles. Cross-validation with pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is recommended to identify decomposition byproducts .
Q. How does this compound interact synergistically with other nucleating agents in polyolefins?
Blending with bis(p-methylbenzylidene)sorbitol enhances nucleation density and spherulite uniformity in iPP. Synergy arises from complementary fibrillar network formation, as confirmed by transmission electron microscopy (TEM) and dynamic rheology .
Q. What analytical methods detect trace contamination of this compound in polymer products?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies residues at ppm levels. Extraction protocols using acetonitrile or dichloromethane are effective, though prolonged exposure may leach additives .
Q. How does this compound influence phase separation in polymer blends?
In iPP/ethylene copolymers, the compound promotes phase homogeneity by templating crystal growth. At ≥1 wt.%, it forms nanofibrils (10–200 nm diameter) that align polymer chains, reducing interfacial tension and suppressing macrophase separation .
Q. What rheological signatures indicate successful nanofibril network formation by this compound in molten polymers?
Dynamic rheometry reveals a sharp increase in complex viscosity (η*) above the polymer melting point (Tm), signaling fibril assembly. Frequency sweeps show gel-like behavior (G′ > G″) at low frequencies, consistent with percolated networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
